molecular formula C19H15NO B12561624 3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline CAS No. 193819-02-2

3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline

Cat. No.: B12561624
CAS No.: 193819-02-2
M. Wt: 273.3 g/mol
InChI Key: IWASHVCUOUGCJQ-UHFFFAOYSA-N
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Description

3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline is a heterocyclic compound that belongs to the class of pyranoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired pyranoquinoline structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium signaling and TNF-α production, which are crucial pathways in inflammation and cancer . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

193819-02-2

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

3-methyl-3-phenylpyrano[3,2-f]quinoline

InChI

InChI=1S/C19H15NO/c1-19(14-6-3-2-4-7-14)12-11-16-15-8-5-13-20-17(15)9-10-18(16)21-19/h2-13H,1H3

InChI Key

IWASHVCUOUGCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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